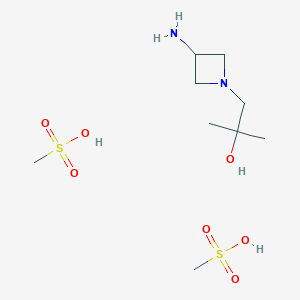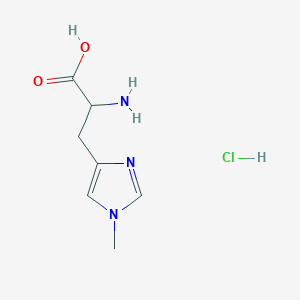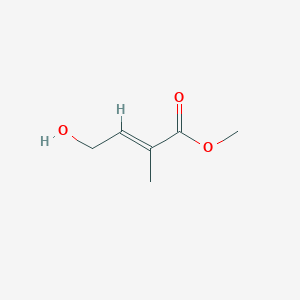
Methyl4-hydroxy-2-methylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl4-hydroxy-2-methylbut-2-enoate is an organic compound with the molecular formula C6H10O3. It is a methyl ester derivative of 4-hydroxy-2-methylbut-2-enoic acid. This compound is known for its unique structure, which includes both hydroxyl and ester functional groups, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl4-hydroxy-2-methylbut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-2-methylbut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, purification steps such as distillation and crystallization are essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl4-hydroxy-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxo-2-methylbut-2-enoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 4-hydroxy-2-methylbutanol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: 4-oxo-2-methylbut-2-enoate
Reduction: 4-hydroxy-2-methylbutanol
Substitution: Various halogenated derivatives
Applications De Recherche Scientifique
Methyl4-hydroxy-2-methylbut-2-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of metabolic pathways involving esterification and hydrolysis reactions.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of ester-based prodrugs.
Industry: It is utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mécanisme D'action
The mechanism of action of Methyl4-hydroxy-2-methylbut-2-enoate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, respectively. These interactions can influence the compound’s reactivity and its ability to act as a precursor in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-hydroxy-2-methylbut-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-hydroxy-2-methylbut-2-enoic acid: The parent acid form of the compound.
Methyl 4-hydroxy-3-methylbut-2-enoate: An isomer with the hydroxyl group at a different position.
Uniqueness
Methyl4-hydroxy-2-methylbut-2-enoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C6H10O3 |
|---|---|
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
methyl (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-5(3-4-7)6(8)9-2/h3,7H,4H2,1-2H3/b5-3+ |
Clé InChI |
FKRANOXLYCXMOV-HWKANZROSA-N |
SMILES isomérique |
C/C(=C\CO)/C(=O)OC |
SMILES canonique |
CC(=CCO)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


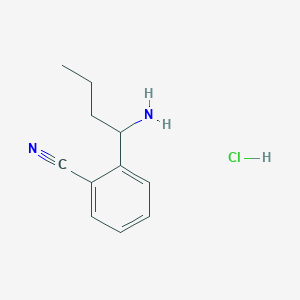
![(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12278445.png)
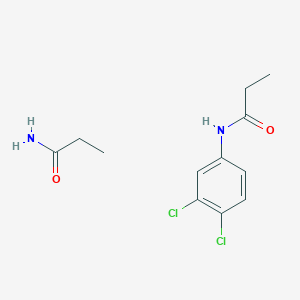
![(1R,5S,9R)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B12278474.png)


![[4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate](/img/structure/B12278488.png)
![3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12278495.png)


![2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12278506.png)
![3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12278510.png)
